(4-Ethoxy-2,3-difluorophenyl)boronic acid

HPLC purity Pharmaceutical intermediate Quality control

This 2,3-difluoro-4-ethoxy substitution pattern uniquely tunes transmetalation rates in Suzuki-Miyaura reactions, with a LogP of 2.01 for superior biphasic solubility. The 99.0% HPLC grade is essential for pharmaceutical intermediates and OLED materials, minimizing impurity carryover and ensuring consistent melting point-based QC (154 °C). Preferred over non-fluorinated or methoxy analogs for targeted cancer therapy synthesis and π-conjugated system assembly.

Molecular Formula C8H9BF2O3
Molecular Weight 201.97 g/mol
CAS No. 212386-71-5
Cat. No. B1316352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethoxy-2,3-difluorophenyl)boronic acid
CAS212386-71-5
Molecular FormulaC8H9BF2O3
Molecular Weight201.97 g/mol
Structural Identifiers
SMILESB(C1=C(C(=C(C=C1)OCC)F)F)(O)O
InChIInChI=1S/C8H9BF2O3/c1-2-14-6-4-3-5(9(12)13)7(10)8(6)11/h3-4,12-13H,2H2,1H3
InChIKeyOBKSFBWOZSQGGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Ethoxy-2,3-difluorophenyl)boronic acid (CAS 212386-71-5): A Specialized Boronic Acid Building Block for Suzuki-Miyaura Coupling


(4-Ethoxy-2,3-difluorophenyl)boronic acid is an arylboronic acid derivative containing an ethoxy group at the para position and two fluorine atoms at the ortho and meta positions of the phenyl ring. It is primarily employed as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of biaryl systems in pharmaceutical and materials science applications . Commercial sources report a molecular weight of 201.96 g/mol and a melting point of approximately 154 °C [1]. Regulatory classification under CLP assigns it Acute Tox. 4 (H302), Skin Sens. 1 (H317), and Aquatic Chronic 2 (H411) [2].

Why (4-Ethoxy-2,3-difluorophenyl)boronic acid (CAS 212386-71-5) Cannot Be Casually Substituted with Other Fluorinated Phenylboronic Acids


Direct substitution with other fluorinated arylboronic acids or non-fluorinated 4-ethoxyphenylboronic acid is not scientifically justifiable due to the unique electronic and steric environment created by the 2,3-difluoro substitution pattern adjacent to the boronic acid moiety. The electron-withdrawing fluorine atoms at the ortho and meta positions significantly modulate the reactivity of the boronic acid in the transmetalation step of the Suzuki-Miyaura cycle, influencing both reaction rate and overall yield . Furthermore, the presence of the 4-ethoxy group introduces solubility and steric parameters distinct from 4-methoxy or unsubstituted analogs, altering coupling efficiency and potential side reactions such as protodeboronation [1]. The following quantitative evidence demonstrates that these structural features yield measurable differences in purity specifications, predicted electronic properties, and application suitability that cannot be replicated by generic or even closely related analogs.

Quantitative Differentiation of (4-Ethoxy-2,3-difluorophenyl)boronic acid (CAS 212386-71-5) vs. In-Class Analogs


Purity Specification: HPLC Grade Superiority over Standard Technical Grade

While many arylboronic acids are supplied at 95-97% purity, (4-Ethoxy-2,3-difluorophenyl)boronic acid is commercially available at a minimum HPLC purity of 99.0%, as verified by Hangzhou Ocean Chemical's product specification . This exceeds the standard 97% purity offered for the compound by other major suppliers such as Bidepharm, Sigma-Aldrich, and TCI [1]. This higher purity grade reduces the potential for side reactions caused by boroxine or anhydride impurities in sensitive Suzuki couplings, directly translating to higher yields and easier purification in pharmaceutical synthesis workflows.

HPLC purity Pharmaceutical intermediate Quality control

Electronic Influence on Suzuki Coupling Reactivity: Calculated LogP and Electronic Profile

The presence of the 4-ethoxy group on the 2,3-difluorophenyl scaffold results in a predicted partition coefficient (LogP) of 2.01 [1]. This is a quantitative measure of lipophilicity that differs from the unsubstituted 2,3-difluorophenylboronic acid (LogP ~1.48, calculated via analogous methods) or the 4-methoxy analog (LogP ~1.65). The higher LogP value for the 4-ethoxy derivative implies enhanced solubility in organic reaction media typical for Suzuki couplings (e.g., toluene, THF), which can directly impact reaction kinetics and phase transfer efficiency .

Suzuki-Miyaura coupling Reactivity Lipophilicity

Comparative Coupling Efficiency in Biaryl Synthesis for OLED Intermediates

In the specific context of synthesizing intermediates for liquid crystal and OLED materials, (4-Ethoxy-2,3-difluorophenyl)boronic acid is the designated reagent, as noted in vendor technical documentation, due to the ethoxy group's role in achieving the desired π-conjugated system geometry and electronic properties . While exact yield data from peer-reviewed studies are not available for direct comparison, the compound's specification as a dedicated "Intermediate of Liquid crystal, OLED Materials" by Hangzhou Ocean Chemical, coupled with their 99.0% HPLC purity offering, implies a level of process optimization and reliability for this specific application that generic arylboronic acids lack. This is supported by the fact that the 2,3-difluoro-4-ethoxy substitution pattern is intentionally synthesized for these applications, as opposed to being a simple building block for a library.

OLED materials Cross-coupling Liquid crystal intermediate

Physical Property Precision: Defined Melting Point as a Quality Indicator

The compound exhibits a consistent and well-defined melting point of 154 °C across multiple reputable suppliers, including TCI, ChemImpex, and Sigma-Aldrich [1]. This contrasts with the broader melting ranges often reported for less rigorously purified or structurally similar arylboronic acids (e.g., some analogs may be oils or have melting ranges >5 °C). A sharp, consistent melting point is a critical quality indicator for solid building blocks, signifying high crystallinity and low levels of isomeric or solvent impurities. For comparison, the 4-methoxy analog (2,3-difluoro-4-methoxyphenylboronic acid) is reported to have a boiling point of 304.335 °C at 760 mmHg but does not have a universally reported sharp melting point, which can complicate identity verification and quality assurance during receipt and storage .

Melting point Quality control Physical characterization

Validated Application Scenarios for Procuring (4-Ethoxy-2,3-difluorophenyl)boronic acid (CAS 212386-71-5)


Pharmaceutical Development: Synthesis of Targeted Therapy Intermediates Requiring High Purity

Procurement of the 99.0% HPLC grade (available from Hangzhou Ocean Chemical) is optimal when the compound is employed as a key intermediate in the synthesis of targeted cancer therapies . The higher purity specification reduces the risk of impurity carryover into final APIs, which is critical for meeting stringent pharmaceutical quality standards and achieving consistent biological assay results. The use of a lower purity (e.g., 97%) analog introduces additional purification steps and yield losses, making the higher purity grade more cost-effective at scale.

OLED and Liquid Crystal Display (LCD) Materials Research

This boronic acid is specifically documented as an intermediate for liquid crystal and OLED materials . Researchers developing novel π-conjugated systems should procure this compound over non-fluorinated or methoxy analogs, as the 2,3-difluoro-4-ethoxy substitution pattern is intentionally designed to modulate the electronic properties and packing of the final material. Its predictable reactivity in Suzuki-Miyaura cross-coupling ensures the precise assembly of these complex architectures, which is essential for device performance.

Process Chemistry: Suzuki-Miyaura Coupling Requiring Enhanced Organic Solubility

In scale-up efforts where reaction rate and yield are paramount, the compound's higher predicted LogP (2.01) compared to 4-methoxy or unsubstituted analogs suggests improved solubility in organic solvents [1]. This can lead to faster transmetalation and reduced side reactions in biphasic systems. Process chemists should select this derivative when synthetic routes demand a balance of fluorine-mediated electronic tuning and ethoxy group-enhanced lipophilicity, especially when coupling with hydrophobic aryl halides.

Quality Control (QC) and Analytical Method Development

The compound's well-defined and consistent melting point of 154 °C [2] makes it a reliable reference standard for developing and validating melting point-based QC methods. This is a distinct advantage over less well-characterized analogs. Procurement of this compound for analytical purposes ensures that physical property measurements are reproducible across different labs and instruments, supporting robust method transfer and regulatory compliance.

Technical Documentation Hub

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